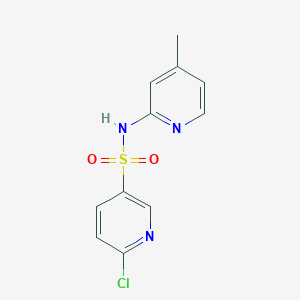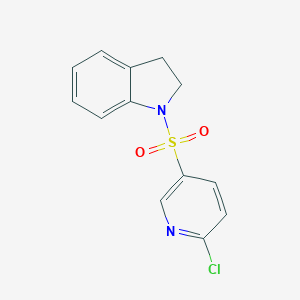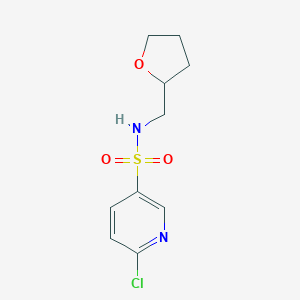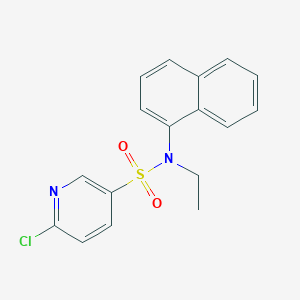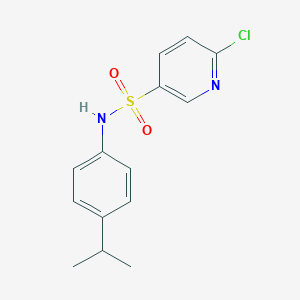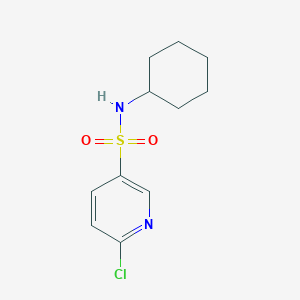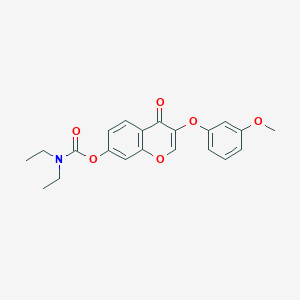
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate, also known as D609, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. D609 is a carbamate derivative of the flavonoid quercetin and has been shown to have a variety of biological effects, including anti-inflammatory, anti-cancer, and anti-viral activity. In
Scientific Research Applications
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 (Zhang et al., 2015). 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate has also been shown to have anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines (Liu et al., 2016). In addition, 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate has been shown to have anti-viral activity against a variety of viruses, including HIV, influenza A, and hepatitis C (Zhou et al., 2017).
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate is not fully understood, but it is believed to act by inhibiting phosphatidylcholine-specific phospholipase C (PC-PLC). PC-PLC is an enzyme that hydrolyzes phosphatidylcholine to produce diacylglycerol and phosphocholine. By inhibiting PC-PLC, 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate reduces the production of diacylglycerol, which in turn reduces the activation of protein kinase C (PKC) and other downstream signaling pathways (Li et al., 2008).
Biochemical and Physiological Effects:
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) (Zhang et al., 2015). 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and are involved in various pathological conditions such as cancer and inflammation (Liu et al., 2016).
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate in lab experiments is its broad range of biological effects, which makes it useful for studying various disease models. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one limitation of using 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Another area of interest is its mechanism of action, which is not fully understood and could be further explored. Finally, there is potential for the development of novel derivatives of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate with improved solubility and biological activity.
Conclusion:
In conclusion, 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its broad range of biological effects, including anti-inflammatory, anti-cancer, and anti-viral activity, make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Synthesis Methods
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate is synthesized by reacting 3-methoxyphenol with ethyl chloroformate to form ethyl 3-methoxyphenylcarbamate. This intermediate is then reacted with 7-hydroxy-4-chromone to form 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate (3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate) (Li et al., 2008).
properties
IUPAC Name |
[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-4-22(5-2)21(24)28-16-9-10-17-18(12-16)26-13-19(20(17)23)27-15-8-6-7-14(11-15)25-3/h6-13H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFCVTBXSOZERV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-Chloro-2-methoxyanilino)-2-[(2-ethylhexyl)amino]-4-oxobutanoic acid](/img/structure/B385348.png)
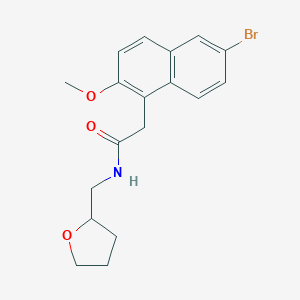

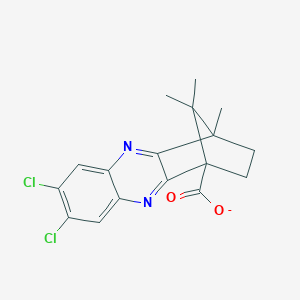
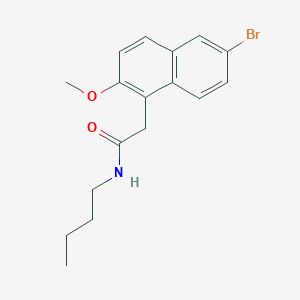
![1-[(6-Chloro-3-pyridinyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B385358.png)
